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Compound of Interest

N-(3-Ethylphenyl)-1H-pyrazol-4-
Compound Name:
amine

Cat. No.: B13222516

Get Quote

\ J

Compound Identifier: N-(3-Ethylphenyl)-1H-pyrazol-4-amine CAS Registry Number:
2060028-38-6 Molecular Formula: C11H13Ns Exact Mass: 187.1109 Da Molecular Weight:
187.24 g/mol [1][2]

Mass Spectrometry (LC-MS/HRMS)
ionization & Fragmentation Logic

In Electrospray lonization (ESI) positive mode, the molecule typically forms the protonated
molecular ion

. The fragmentation pattern is dictated by the stability of the aromatic systems and the lability of
the ethyl substituent.

Primary lon:

(

, 100% abundance)

Key Diagnostic Fragments (MS/MS)
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e 159 (M - 29): Loss of the ethyl group (

). This is a characteristic cleavage for alkyl-substituted aromatics, often involving a tropylium
ion rearrangement.

» 96-97: Cleavage of the C-N bond between the pyrazole and the aniline nitrogen, generating
a pyrazolyl cation or radical.

e 77: Phenyl cation (indicative of the aromatic ring, though less common in soft ionization).

Fragmentation Pathway Diagram

Loss of Ethyl
[M - C2H5]+
m/z 159

- 29 Da (Ethyl)

Ring Degradation _ [EEyN=En =0
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Parent lon [M+H]+

e Amine Linker Break
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Pyrazolyl Fragment
m/z ~81-96

Figure 1: Predicted ESI-MS Fragmentation Pathway

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)

'H NMR (Proton) Spectroscopy
Solvent: DMSO-

(Recommended for solubility and exchangeable proton visibility). Frequency: 400 MHz or
higher.

The spectrum is characterized by three distinct regions: the aliphatic ethyl group, the aromatic
phenyl core, and the heterocyclic pyrazole ring.
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3C NMR (Carbon) Spectroscopy

Solvent: DMSO-
e Aliphatic:
15.8 (
), 28.9 (
).
e Aromatic (Phenyl):
148.5 (C-N), 145.0 (C-Ethyl), 129.5 (C-5), 119.0 (C-6), 116.5 (C-2), 113.5 (C-4).
» Heterocyclic (Pyrazole):
135-140 (Broad C-3/C-5), 125.0 (C-4 ipso).

Infrared Spectroscopy (FT-IR)

Sampling Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.

3200 - 3400 cm~*: N-H stretching (Broad). Overlap of pyrazole ring NH and secondary amine
NH.

e 2850 - 2960 cm~1: C-H stretching (Aliphatic). Distinct bands for methyl/methylene of the ethyl
group.

e 1580 - 1610 cm~: C=C / C=N aromatic ring stretching.
e 1500 - 1520 cm~*: N-H bending (Scissoring).

e 800 - 700 cm~1: C-H out-of-plane bending (aromatic). Diagnostic for meta-substitution (3-
ethyl).

Experimental Protocol: Synthesis & Verification
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Context: To generate the sample for the above data, a Buchwald-Hartwig cross-coupling is the
industry-standard method for high purity.

Workflow Diagram

Start:
4-Boc-aminopyrazole
+ 1-Bromo-3-ethylbenzene

Cross-Coupling

Catalyst System:
Pd2(dba)3 / Xantphos
NaOtBu, Toluene, 100°C

12-16 hrs

Intermediate:
N-Boc-Protected Product

Purification

Deprotection:
TFA/DCM (1:1)
RT, 2 hrs

Neutralization

Final Product:

N-(3-Ethylphenyl)-1H-pyrazol-4-amine
(Free Base)

Figure 2: Synthesis Workflow for Spectroscopic Sample Generation

Click to download full resolution via product page

Step-by-Step Methodology

¢ Coupling: Charge a reaction vessel with tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq), 1-
bromo-3-ethylbenzene (1.1 eq),
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(0.02 eq), and Xantphos (0.04 eq).

» Solvent: Add anhydrous toluene (0.2 M concentration) and Sodium tert-butoxide (2.5 eq).
e Reaction: Degas with Argon/Nitrogen. Heat to 100°C for 16 hours.
o Workup: Cool, filter through Celite, and concentrate.

o Deprotection: Dissolve crude in DCM/TFA (1:1). Stir at RT for 2 hours to remove the Boc
group (if Boc protection was used on the pyrazole N or amine). Note: If using unprotected 4-
aminopyrazole, skip this step, but yields may be lower.

 Purification: Flash column chromatography (MeOH/DCM gradient).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemscene.com [chemscene.com]
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e 2.2060028-38-6_N-(3-Ethylphenyl)-1H-pyrazol-4-amineCAS=:2060028-38-6_N-(3-
Ethylphenyl)-1H-pyrazol-4-amine [Z5#= MR ZE3C] - IR [chemsrc.com]

» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
N-(3-Ethylphenyl)-1H-pyrazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13222516/docs#comprehensive-spectroscopic-
characterization-guide-n-3-ethylphenyl-1h-pyrazol-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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